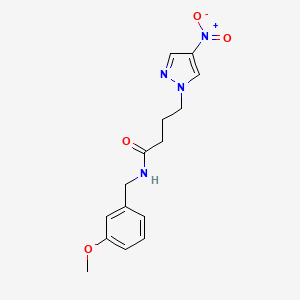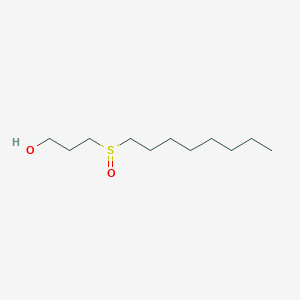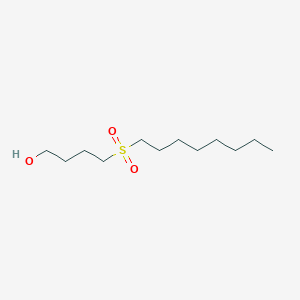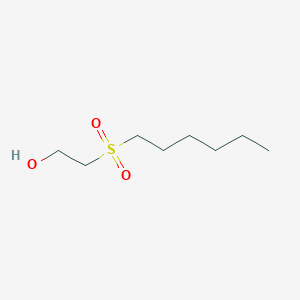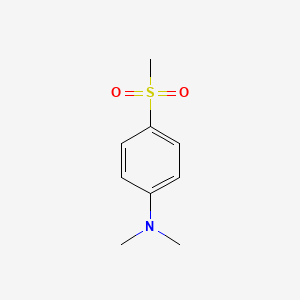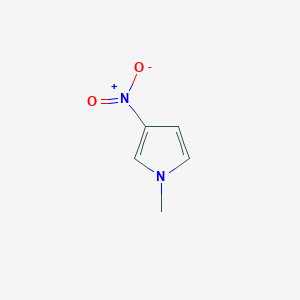
1-methyl-3-nitro-1H-pyrrole
描述
1-methyl-3-nitro-1H-pyrrole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyrrole ring with a nitro group and a methyl group attached to it. The synthesis of 1-methyl-3-nitro-1H-pyrrole is a complex process that requires careful attention to detail and precise control over the reaction conditions.
作用机制
The mechanism of action of 1-methyl-3-nitro-1H-pyrrole is not fully understood. However, studies have shown that this compound has antibacterial, antifungal, and antiviral properties, indicating that it may disrupt the growth and replication of microorganisms. Additionally, 1-methyl-3-nitro-1H-pyrrole has been shown to bind to metal ions, suggesting that it may interfere with metal ion-dependent biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-3-nitro-1H-pyrrole are not fully understood. However, studies have shown that this compound has antibacterial, antifungal, and antiviral properties, indicating that it may have potential therapeutic applications. Additionally, 1-methyl-3-nitro-1H-pyrrole has been shown to bind to metal ions, suggesting that it may have potential as a diagnostic tool for detecting metal ion imbalances in biological systems.
实验室实验的优点和局限性
One of the advantages of using 1-methyl-3-nitro-1H-pyrrole in lab experiments is its potential as a building block for the synthesis of new materials. Additionally, this compound has potential therapeutic applications, making it a candidate for drug development. However, the synthesis of 1-methyl-3-nitro-1H-pyrrole is a complex process that requires careful attention to detail and precise control over reaction conditions, making it difficult to produce in large quantities.
未来方向
There are many potential future directions for research on 1-methyl-3-nitro-1H-pyrrole. One area of research could focus on the development of new drugs based on the antibacterial, antifungal, and antiviral properties of this compound. Additionally, research could focus on the use of 1-methyl-3-nitro-1H-pyrrole as a fluorescent probe for detecting metal ions in biological systems. Finally, research could focus on the use of 1-methyl-3-nitro-1H-pyrrole as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 1-methyl-3-nitro-1H-pyrrole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis of this compound is a complex process that requires careful attention to detail and precise control over reaction conditions. 1-methyl-3-nitro-1H-pyrrole has potential therapeutic applications, making it a candidate for drug development. Additionally, this compound has potential as a fluorescent probe for detecting metal ions in biological systems and as a building block for the synthesis of new materials. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
科学研究应用
1-methyl-3-nitro-1H-pyrrole has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, 1-methyl-3-nitro-1H-pyrrole has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. This compound has also been studied for its potential use as a building block for the synthesis of new materials.
属性
IUPAC Name |
1-methyl-3-nitropyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-6-3-2-5(4-6)7(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFXVSYMJSHNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326482.png)
![6-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326491.png)
![4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4326496.png)
![4-benzyl-6-(4-nitrophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B4326497.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326501.png)
![1-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326502.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-chlorophenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326506.png)
